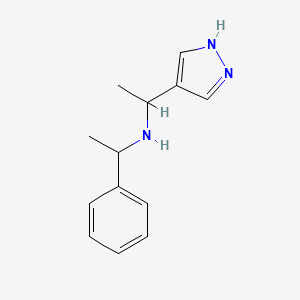![molecular formula C27H31BF4N2S B12843761 2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate CAS No. 207683-25-8](/img/structure/B12843761.png)
2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its role in nonlinear optical (NLO) materials, which are essential in the development of advanced photonic and optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate typically involves a series of condensation reactions. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the Heck reaction, where p-dimethylaminovinylbenzene reacts with bromoquinoxalines in the presence of palladium acetate .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing new nonlinear optical chromophores with high hyperpolarizability values.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced photonic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in gene expression .
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate (DAST): Known for its second-order nonlinear optical properties.
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Another compound with similar NLO properties.
Uniqueness
2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate stands out due to its high first hyperpolarizability values, making it a valuable compound for developing advanced NLO materials .
Properties
CAS No. |
207683-25-8 |
|---|---|
Molecular Formula |
C27H31BF4N2S |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
4-[(E)-2-[(3E)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;tetrafluoroborate |
InChI |
InChI=1S/C27H31N2S.BF4/c1-27(2)18-21(11-10-20-12-14-23(15-13-20)28(3)4)16-22(19-27)17-26-29(5)24-8-6-7-9-25(24)30-26;2-1(3,4)5/h6-17H,18-19H2,1-5H3;/q+1;-1 |
InChI Key |
MKUBURXDQKVMOB-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(CC(=C/C(=C/C2=[N+](C3=CC=CC=C3S2)C)/C1)/C=C/C4=CC=C(C=C4)N(C)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(CC(=CC(=CC2=[N+](C3=CC=CC=C3S2)C)C1)C=CC4=CC=C(C=C4)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


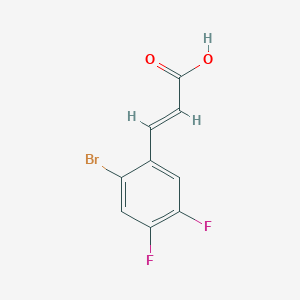

![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)

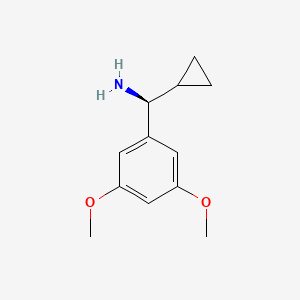
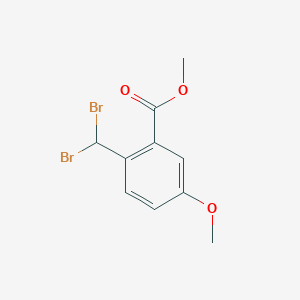
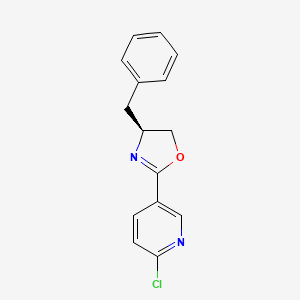
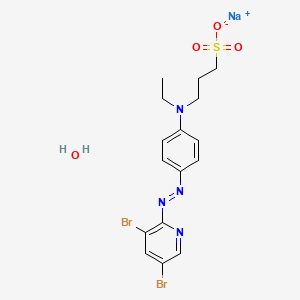
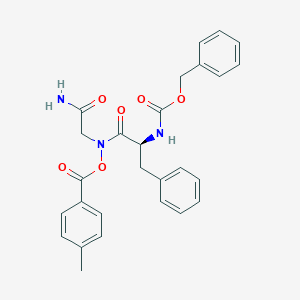
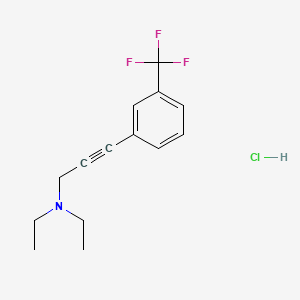
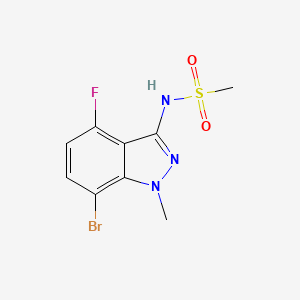

![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
